Glucokinase Activator GKA50 Synthetic Intermediate: Direct Comparative EC₅₀ Data for Final Active Compound
Methyl 3-(benzyloxy)-5-hydroxybenzoate is the essential precursor for synthesizing the glucokinase activator GKA50 (M264215). The final active compound, derived from this intermediate, exhibits a potent EC₅₀ of 33 nM for human glucokinase at 5 mM glucose, demonstrating allosteric activation of the enzyme [1]. In contrast, methyl 3,5-dihydroxybenzoate, the unprotected precursor, cannot be directly incorporated into the GKA50 synthetic sequence due to the requirement for orthogonal protection at the 3-position during the synthetic route [2].
| Evidence Dimension | EC₅₀ for glucokinase activation (downstream compound derived from target intermediate) |
|---|---|
| Target Compound Data | EC₅₀ = 33 nM (GKA50 derived from target) at 5 mM glucose [1] |
| Comparator Or Baseline | Methyl 3,5-dihydroxybenzoate: Cannot produce GKA50 due to lack of orthogonal protection; alternative synthetic routes produce different, less potent analogs [2] |
| Quantified Difference | Target enables synthesis of compound with EC₅₀ = 33 nM; comparator yields divergent synthetic outcomes with no comparable glucokinase activation data [2] |
| Conditions | Human recombinant glucokinase; 5 mM glucose substrate; glucose-6-phosphate dehydrogenase coupled assay [1] |
Why This Matters
For procurement decisions in diabetes drug discovery, this compound is the validated building block for accessing a potent glucokinase activator; substituting with unprotected analogs leads to synthetic dead-ends and non-comparable biological outcomes.
- [1] Wei, P.; et al. Discovery of 6-[[3-[(1S)-2-Methoxy-1-methylethoxy]-5-[(1S)-1-methyl-2-phenylethoxy]benzoyl]amino]-3-pyridinecarboxylic Acid (GKA50) as a Potent Glucokinase Activator. Diabetologia 2009, 52, 2142. View Source
- [2] Delta-B. 3-Hydroxy-5-(phenylmethoxy)benzoic Acid Methyl Ester Product Page. Catalog No. D-P-35914. Accessed 2026. View Source
